molecular formula C26H22Cl2N2O3 B1672998 JNJ-17156516 CAS No. 649551-06-4

JNJ-17156516

Cat. No.: B1672998
CAS No.: 649551-06-4
M. Wt: 481.4 g/mol
InChI Key: UZCIUKFEIOCAOC-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-17156516 is a potent and selective cholecystokinin 1 receptor antagonist. It is an orally active compound that has shown significant potential in various pharmacological studies. The compound is known for its high affinity and selectivity towards cholecystokinin 1 receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-17156516 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

JNJ-17156516 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

JNJ-17156516 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.

    Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.

    Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.

    Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.

Mechanism of Action

JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-17156516 is unique due to its high selectivity and potency towards cholecystokinin 1 receptors. It has shown superior pharmacokinetic properties compared to similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

JNJ-17156516 is a potent and selective cholecystokinin (CCK)1 receptor antagonist developed by Johnson & Johnson. It has garnered attention for its potential therapeutic applications, particularly in the context of pancreatitis and other gastrointestinal disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

This compound functions primarily as an antagonist at the CCK1 receptor. This receptor plays a critical role in regulating digestive processes, including enzyme secretion from the pancreas and gallbladder contraction. By inhibiting CCK1 receptor activity, this compound effectively reduces plasma amylase and lipase levels, which are key indicators of pancreatic activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. Key characteristics include:

  • Bioavailability : 100% in rats
  • Half-life : Approximately 3 hours
  • Potency : Exhibits a higher potency compared to other CCK1 antagonists, such as dexloxiglumide, with an effective dose (ED50) of 8.2 μmol/kg versus >30 μmol/kg for dexloxiglumide .

In Vitro and In Vivo Studies

Research has demonstrated that this compound significantly reduces plasma amylase activity in animal models. For instance:

  • In a study involving normal rats, this compound reduced plasma amylase activity by 81±3%, while dexloxiglumide achieved a reduction of 69±7% .
  • The compound was shown to prevent the elevation of plasma amylase induced by CCK8S infusion, indicating its effectiveness in modulating pancreatic responses .

Dose-Response Relationship

A detailed dose-response relationship was established for this compound in the rat bile duct ligation model of pancreatitis. The study administered varying doses (2, 6, and 20 μmol/kg) prior to bile duct ligation, demonstrating a clear correlation between dosage and reduction in plasma amylase activity .

Comparative Efficacy Table

CompoundED50 (μmol/kg)Plasma Amylase Reduction (%)Duration of Action (h)
This compound8.281±36
Dexloxiglumide>3069±72

Study on Pancreatitis Induction

In a pivotal study examining the role of CCK1 receptors in pancreatitis, this compound was administered to rats subjected to bile duct ligation—a model that mimics human pancreatitis conditions. The results indicated that:

  • Inhibition of Amylase Activity : this compound effectively inhibited CCK-induced amylase release, showcasing its potential as a therapeutic agent for managing pancreatitis.
  • Longer Duration Compared to Dexloxiglumide : The longer duration of action (6 hours) supports its use for sustained therapeutic effects in clinical settings .

Inhibition Mechanism Studies

Further investigations into the inhibition mechanisms revealed that this compound does not only block the CCK1 receptor but also modulates downstream signaling pathways involved in inflammation and pancreatic function. This suggests broader applications beyond just enzyme inhibition.

Properties

CAS No.

649551-06-4

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1

InChI Key

UZCIUKFEIOCAOC-QFIPXVFZSA-N

SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid
JNJ 17156516
JNJ-17156516
JNJ17156516

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CCOC(=O)C(C)OC(=O)C(Cc1cc(-c2ccc(Cl)c(Cl)c2)n(-c2ccc(OC)cc2)n1)c1cccc(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-n2nc(CC(C(=O)O)c3cccc(C)c3)cc2-c2ccc(Cl)c(Cl)c2)cc1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ-17156516
Reactant of Route 2
JNJ-17156516
Reactant of Route 3
JNJ-17156516
Reactant of Route 4
JNJ-17156516
Reactant of Route 5
JNJ-17156516
Reactant of Route 6
JNJ-17156516

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.